molecular formula C23H27NO3 B12588067 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide CAS No. 644979-24-8

3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide

Cat. No.: B12588067
CAS No.: 644979-24-8
M. Wt: 365.5 g/mol
InChI Key: ONDHTWFAXVSBRH-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medical, industrial, and biological fields. This compound, in particular, has been studied for its potential antioxidant and antibacterial activities .

Preparation Methods

The synthesis of 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide typically involves starting materials such as 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The reaction is carried out using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The yields of the synthesized compounds can vary, with 2,3-dimethoxybenzamides obtained in yields of 43-50% and 3-acetoxy-2-methylbenzamides in higher yields of 40-72% .

Chemical Reactions Analysis

3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide can be compared with other benzamide derivatives, such as:

    2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.

    3-Acetoxy-2-methylbenzamide: Exhibits similar biological activities and is used in similar applications.

    N-(3-Methylbenzoyl)cyclohexylamine: Another benzamide derivative with potential therapeutic applications.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties .

Properties

CAS No.

644979-24-8

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide

InChI

InChI=1S/C23H27NO3/c1-16-9-7-10-18(15-16)21(25)23(13-5-4-6-14-23)24-22(26)19-11-8-12-20(27-3)17(19)2/h7-12,15H,4-6,13-14H2,1-3H3,(H,24,26)

InChI Key

ONDHTWFAXVSBRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2(CCCCC2)NC(=O)C3=C(C(=CC=C3)OC)C

Origin of Product

United States

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